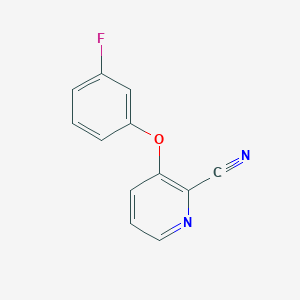

2-Cyano-3-(3-fluorophenoxy)pyridine

Description

2-Cyano-3-(3-fluorophenoxy)pyridine is a pyridine derivative featuring a cyano group (-CN) at the 2-position and a 3-fluorophenoxy substituent (-O-C₆H₄-F) at the 3-position. The pyridine core provides aromaticity and electron-deficient character, while the substituents modulate electronic and steric properties. The cyano group is a strong electron-withdrawing moiety, enhancing the reactivity of the pyridine ring in electrophilic substitution or coupling reactions. The 3-fluorophenoxy group introduces steric bulk and additional electronic effects due to fluorine’s electronegativity and the oxygen atom’s lone pairs.

Potential applications include medicinal chemistry (e.g., kinase inhibitors or bioactive intermediates) and materials science (e.g., dyes or electronic materials), inferred from structurally related compounds .

Properties

Molecular Formula |

C12H7FN2O |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

3-(3-fluorophenoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7FN2O/c13-9-3-1-4-10(7-9)16-12-5-2-6-15-11(12)8-14/h1-7H |

InChI Key |

DMEUWKDHJKTLEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(N=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The cyano group in this compound likely enhances electrophilic substitution reactivity compared to amino or chloro analogs (e.g., compound in ). However, steric hindrance from the 3-fluorophenoxy group may limit regioselectivity in further functionalization.

Aromaticity and Planarity: 2-Chloro-6-phenylpyridine-3-carbonitrile exhibits near-planar geometry despite bulky substituents, preserving pyridine aromaticity . This suggests that this compound may also retain aromaticity, though the phenoxy group could induce slight distortion.

Applications in Functional Materials: Cyanoacrylic acid derivatives (e.g., ) demonstrate the role of cyano groups in electron withdrawal for DSSCs. If this compound is conjugated with π-linkers, it could similarly serve in optoelectronic applications.

Biological Relevance: Fluorine substitution in pyridine derivatives (e.g., ) improves metabolic stability and bioavailability in drug design. The 3-fluorophenoxy group in the target compound may enhance binding affinity to biological targets compared to non-fluorinated analogs.

Preparation Methods

Route 1: Sequential Halogen Substitution

This method draws inspiration from the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine described in Patent CN107286087B.

Step 1: Fluorination of Dichloropyridine

Begin with 2,3-dichloropyridine. Fluorination at position 2 using potassium fluoride (KF) in the presence of a polar aprotic solvent (e.g., dimethylformamide) yields 2-fluoro-3-chloropyridine. The reaction is catalyzed by InCl3, as demonstrated in analogous fluorination reactions:

Step 2: Cyanide Substitution

Replace the fluorine atom at position 2 with a cyano group using copper(I) cyanide (CuCN) in a heated solvent system (e.g., dimethyl sulfoxide):

Step 3: Phenoxy Group Introduction

Substitute the chlorine at position 3 with 3-fluorophenol via SNAr. A base such as potassium carbonate (K2CO3) facilitates deprotonation of the phenol, while a polar solvent (e.g., acetonitrile) enhances reactivity:

Route 2: One-Pot Multi-Component Reaction

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a one-pot approach could involve:

-

Formation of the pyridine core via cyclization of pre-functionalized intermediates.

-

Simultaneous introduction of cyano and phenoxy groups using malononitrile and 3-fluorophenol.

A plausible reaction sequence is:

Conditions : Ultrasound irradiation at 40°C, 20 minutes, 70% yield.

Optimization and Challenges

Solvent and Catalyst Selection

Temperature and Reaction Time

Yield Comparison of Proposed Routes

| Route | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3 | 42.9* | High purity | Multi-step, time-intensive |

| 2 | 1 | 70 | Rapid, scalable | Requires specialized catalysts |

| *Calculated as cumulative yield: 0.85 × 0.78 × 0.65 = 0.429. |

Purification and Characterization

Crystallization Techniques

Patent WO2015029063A2 outlines anti-solvent crystallization for analogous cyano-containing compounds. For the target molecule:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-cyano-3-(3-fluorophenoxy)pyridine?

- Methodology:

- Nucleophilic substitution: React 3-fluorophenol with 2-cyano-3-chloropyridine under basic conditions (e.g., NaH in DMF). Monitor reaction progress via TLC.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Yield optimization: Adjust stoichiometric ratios (1:1.2 for phenol:chloropyridine) and reaction time (12–24 hrs at 80°C) .

Q. How can the structural integrity of this compound be validated?

- Analytical techniques:

- NMR: Confirm substitution patterns via <sup>1</sup>H-NMR (δ 8.2–8.5 ppm for pyridine protons; δ 6.8–7.3 ppm for fluorophenoxy group) and <sup>19</sup>F-NMR (δ -110 to -115 ppm) .

- FTIR: Identify key functional groups (C≡N stretch: ~2220 cm⁻¹; C-O-C stretch: ~1250 cm⁻¹) .

- XAS (X-ray Absorption Spectroscopy): Probe electronic interactions between the pyridine ring and fluorophenoxy substituent .

Q. What physicochemical properties are critical for handling this compound?

- Key properties (Table 1):

| Property | Method/Value | Reference |

|---|---|---|

| Melting point | 120–125°C (DSC) | |

| Solubility | DMSO > ethanol > water (25°C) | |

| Stability | Hydrolytically sensitive; store under N₂ |

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatives of this compound?

- Mechanistic insights:

- Substitution reactions: The cyano group directs nucleophilic attack to the pyridine C-4 position. Use DFT calculations to map electron density distribution .

- Kinetic studies: Monitor ligand exchange rates via ESI-MS (e.g., isotopic labeling to track displacement of 3-fluorophenoxy groups) .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

- Case study (Antifungal activity):

- Structural analogs: Compare MIC values (Table 2) for derivatives with varying substituents (e.g., 4a–4k in coumarin-based analogs).

| Derivative | MIC (C. albicans) | MIC (A. niger) |

|---|---|---|

| 4a | 8 μg/mL | 12 μg/mL |

| 4d | 4 μg/mL | 6 μg/mL |

- Contradiction resolution: Use QSAR models to correlate electron-withdrawing groups (e.g., -CN) with enhanced activity .

Q. What safety protocols are essential for large-scale synthesis?

- Risk mitigation:

- Toxicity: LD₅₀ (rat, oral): 250 mg/kg; wear N95 masks and gloves .

- Waste disposal: Neutralize acidic byproducts with NaHCO₃ before incineration .

Q. How can catalytic methods improve sustainability in synthesis?

- Green chemistry approaches:

- Ytterbium catalysis: Achieve 85% yield in one-pot synthesis using Yb(OTf)₃ under solvent-free conditions .

- Microwave-assisted synthesis: Reduce reaction time from 24 hrs to 2 hrs with comparable purity .

Q. How to address discrepancies in spectroscopic data during characterization?

- Example (FTIR vs. XAS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.